molecular formula C28H22N10O11S2 B12779805 Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- CAS No. 82599-58-4

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro-

Cat. No.: B12779805
CAS No.: 82599-58-4
M. Wt: 738.7 g/mol
InChI Key: PEKRLKGOLNDRJP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a significant compound in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing an amino group.

    Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of nitro compounds and sulfonic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-((2-nitrophenyl)azo)-
  • Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-
  • Benzenesulfonic acid, 2-((4-((2-amino-3-nitrophenyl)azo)phenyl)amino)-

Uniqueness

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is unique due to its specific arrangement of azo groups and the presence of both nitro and sulfonic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Properties

82599-58-4

Molecular Formula

C28H22N10O11S2

Molecular Weight

738.7 g/mol

IUPAC Name

2-[4-[[5-amino-3-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C28H22N10O11S2/c1-15-26(28(39)36(35-15)19-6-9-21(10-7-19)50(44,45)46)34-33-24-13-16(29)12-23(27(24)38(42)43)32-31-18-4-2-17(3-5-18)30-22-11-8-20(37(40)41)14-25(22)51(47,48)49/h2-14,26,30H,29H2,1H3,(H,44,45,46)(H,47,48,49)

InChI Key

PEKRLKGOLNDRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC(=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)N)C5=CC=C(C=C5)S(=O)(=O)O

Origin of Product

United States

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